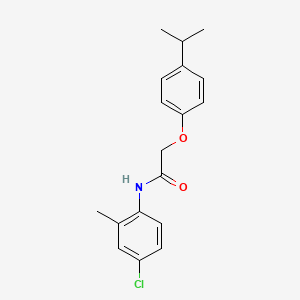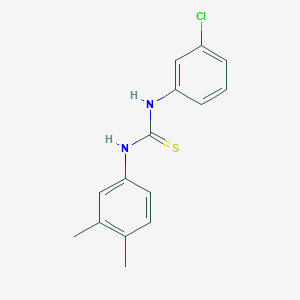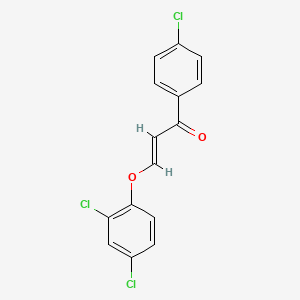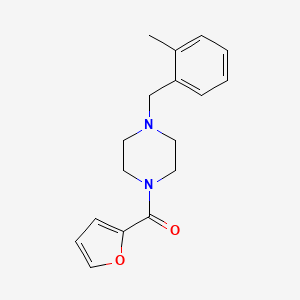
N-(4-chloro-2-methylphenyl)-2-(4-isopropylphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chloro-2-methylphenyl)-2-(4-isopropylphenoxy)acetamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as "compound X" in the scientific literature.
Wirkmechanismus
The mechanism of action of N-(4-chloro-2-methylphenyl)-2-(4-isopropylphenoxy)acetamide is not fully understood. However, studies have suggested that it may act by inhibiting certain enzymes involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
Studies have shown that this compound can affect various biochemical and physiological processes. For example, it has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(4-chloro-2-methylphenyl)-2-(4-isopropylphenoxy)acetamide in lab experiments is its potential therapeutic applications in cancer and inflammation. However, one limitation is that the mechanism of action is not fully understood, which makes it difficult to design experiments to test its effects.
Zukünftige Richtungen
There are several future directions for research on N-(4-chloro-2-methylphenyl)-2-(4-isopropylphenoxy)acetamide. One area of research is to further investigate its mechanism of action. This could involve studying its effects on specific enzymes and pathways involved in cancer cell growth and inflammation.
Another future direction is to explore its potential therapeutic applications in other areas, such as neurodegenerative diseases and cardiovascular diseases.
In addition, research could focus on developing new synthetic methods for this compound that are more efficient and cost-effective.
Conclusion:
This compound is a chemical compound that has potential therapeutic applications in cancer and inflammation. While the mechanism of action is not fully understood, studies have shown that it can inhibit the growth of cancer cells and has anti-inflammatory effects. Future research could focus on exploring its mechanism of action, developing new synthetic methods, and investigating its potential therapeutic applications in other areas.
Synthesemethoden
The synthesis of N-(4-chloro-2-methylphenyl)-2-(4-isopropylphenoxy)acetamide involves several steps. The starting material, 4-chloro-2-methylphenol, is first converted to the corresponding acid chloride. This intermediate is then reacted with 4-isopropylphenol in the presence of a base to form the desired product.
Wissenschaftliche Forschungsanwendungen
N-(4-chloro-2-methylphenyl)-2-(4-isopropylphenoxy)acetamide has been studied for its potential therapeutic applications in a variety of areas. One area of research is in the treatment of cancer. Studies have shown that compound X can inhibit the growth of cancer cells in vitro and in vivo.
Another area of research is in the treatment of inflammation. Compound X has been shown to have anti-inflammatory effects in animal models of inflammation.
Eigenschaften
IUPAC Name |
N-(4-chloro-2-methylphenyl)-2-(4-propan-2-ylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO2/c1-12(2)14-4-7-16(8-5-14)22-11-18(21)20-17-9-6-15(19)10-13(17)3/h4-10,12H,11H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROERBWVLEHUFQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)COC2=CC=C(C=C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-ethoxy-4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5766251.png)
![4-[(4-ethoxy-2,5-dimethylphenyl)sulfonyl]morpholine](/img/structure/B5766259.png)

![2-methyl-4-[4-(1-pyrrolidinylcarbonyl)phenyl]-1(2H)-phthalazinone](/img/structure/B5766265.png)
![ethyl [5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B5766272.png)
![2-[(5-benzyl-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N,N-diethylacetamide](/img/structure/B5766279.png)


![N-(2-{2-[2,4-bis(allyloxy)benzylidene]hydrazino}-1-methyl-2-oxoethyl)-N-(4-methoxyphenyl)methanesulfonamide](/img/structure/B5766301.png)
![1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-indole-3-carbonitrile](/img/structure/B5766331.png)
![4-[(2,4-dichlorobenzyl)oxy]benzaldehyde 1,3-benzothiazol-2-ylhydrazone](/img/structure/B5766334.png)

![N-[4-(diethylamino)benzyl]-1-ethyl-1H-benzimidazol-2-amine](/img/structure/B5766344.png)